bis(maltolato)oxovanadium(IV)
Description
Historical Context of Vanadium Compounds as Pharmacological Agents
The exploration of vanadium compounds for medicinal purposes dates back over a century. mdpi.com Vanadium is a trace element that is widely distributed in the earth's crust and is considered essential for some living organisms, though its essentiality in humans is still under investigation. acs.orgrsc.org Its biological relevance stems from its ability to exist in multiple oxidation states, primarily +3, +4, and +5 in biological systems, and its chemical similarity to phosphate (B84403). nih.govrsc.org This resemblance allows vanadate (B1173111) (the V(V) oxyanion) to interact with and inhibit a variety of phosphate-metabolizing enzymes, such as ATPases and phosphatases, which is a key aspect of its biological activity. acs.orgnih.govresearchgate.net
Historically, vanadium salts were explored for various health benefits. researchgate.net The discovery that vanadium compounds could mimic the effects of insulin (B600854) in the late 20th century marked a pivotal moment, sparking a surge in research interest. frontiersmagazine.org Early in vivo and in vitro studies demonstrated that simple inorganic vanadium salts, like vanadyl sulfate (B86663) and sodium vanadate, could lower blood glucose levels. mdpi.comnih.gov These initial findings established the potential of vanadium as a pharmacological agent, particularly for metabolic disorders, and laid the groundwork for decades of research into its mechanisms of action and therapeutic applications. mdpi.comresearchgate.net The biological importance of vanadium is also highlighted by its natural incorporation into the active sites of certain enzymes, such as vanadium-dependent haloperoxidases and nitrogenases. rsc.orgrsc.org
Evolution of Organic Vanadium Complexes: Focus on Enhanced Biological Potency and Bioavailability
While early studies with inorganic vanadium salts were promising, they were hampered by poor gastrointestinal absorption (less than 5% in animal studies) and the need for high doses that approached toxic levels. nih.govnih.gov This led to the logical evolution towards the design and synthesis of organic vanadium complexes. The primary goal was to create compounds that offered enhanced bioavailability, increased stability, and greater therapeutic efficacy compared to their inorganic predecessors. mdpi.comnih.gov
By chelating the vanadyl (VIVO2+) or vanadate (VV) ion with organic ligands, researchers aimed to create neutral, lipid-soluble molecules that could more easily cross biological membranes. rsc.org The use of organic ligands was intended to improve absorption, modulate biodistribution, and potentially reduce the side effects associated with inorganic vanadium. rsc.orgrsc.orgdovepress.com This strategy led to the development of a wide array of vanadium complexes with ligands such as picolinate, salicylaldehyde, and, most notably, maltolate. rsc.org These second-generation compounds, often referred to as metallodrugs, represented a significant step forward in harnessing the therapeutic potential of vanadium. rsc.orgnih.gov The development of these larger complexes with organic ligands generally resulted in improved bioavailability in vivo when compared to simple vanadate. mdpi.com
Bis(maltolato)oxovanadium(IV) as a Prototypical Metallopharmaceutical Research Target
Among the numerous organic vanadium complexes synthesized, bis(maltolato)oxovanadium(IV) (BMOV) emerged as a prototypical and extensively studied compound. nih.govrsc.org BMOV consists of a central oxovanadium(IV) core coordinated to two maltolate ligands. rsc.org It was developed as a potential oral therapeutic agent and demonstrated significantly higher potency—reportedly two to three times more effective—than inorganic salts like vanadium sulfate in lowering glucose levels in animal models of diabetes. rsc.orgmdpi.com
The enhanced efficacy of BMOV was attributed to its favorable hydro/lipophilic balance and neutral charge, which facilitates absorption from the gastrointestinal tract. rsc.org Its insulin-mimetic, or insulin-enhancing, properties have been a major focus of research. nih.govacs.orgubc.ca Studies have shown that BMOV can normalize plasma glucose levels and preserve pancreatic beta-cell function in diabetic rats. mdpi.comnih.gov The mechanism of action is believed to involve the inhibition of protein tyrosine phosphatases (PTPs), particularly PTP1B, which is a negative regulator of the insulin signaling pathway. medchemexpress.comnih.govdovepress.com By inhibiting PTP1B, BMOV enhances the phosphorylation of the insulin receptor and downstream signaling proteins, leading to increased glucose uptake. medchemexpress.com Due to its improved efficacy and oral activity, BMOV and its ethyl-derivative, BEOV, were selected for more intensive study, with BEOV advancing to clinical trials. nih.govnih.gov
| PTP Target | IC₅₀ (nM) |
|---|---|
| HPTPβ | 26 |
| PTP1B | 109 |
| HCPTPA | 126 |
| SHP2 | 201 |
Overview of Research Areas: Beyond Metabolic Regulation
While BMOV is most famous for its antidiabetic properties, its biological activities are not confined to metabolic regulation. The ability of vanadium compounds to interact with a wide range of biological molecules and signaling pathways has prompted investigations into other therapeutic areas. nih.govrsc.orgresearchgate.net Research has expanded to explore the potential of BMOV and other vanadium complexes as anticancer, antiviral, and antiparasitic agents. nih.govrsc.orgrsc.org
In oncology, vanadium compounds have been studied for their potential to inhibit cancer cell growth and have been considered as non-platinum metal antitumor agents. rsc.orgresearchgate.netresearchgate.net Some research suggests vanadium may have chemopreventive effects. researchgate.net Furthermore, BMOV has been investigated for its effects on cardiovascular health, particularly in the context of diabetic cardiomyopathy, where it has been shown to attenuate apoptosis (programmed cell death) in cardiac cells. rsc.orgnih.gov Studies have also explored its role as a biological antioxidant and its potential in treating conditions like vascular endothelial dysfunction. nih.govdovepress.com These diverse research avenues underscore the multifaceted nature of BMOV as a metallopharmaceutical target and highlight the broad potential of vanadium chemistry in medicine. rsc.orgmdpi.com
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C12H12O7V |
|---|---|
Molecular Weight |
319.16 g/mol |
IUPAC Name |
3-hydroxy-2-methylpyran-4-one;oxovanadium |
InChI |
InChI=1S/2C6H6O3.O.V/c2*1-4-6(8)5(7)2-3-9-4;;/h2*2-3,8H,1H3;; |
InChI Key |
MJEQATZUYUGWHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C=CO1)O.CC1=C(C(=O)C=CO1)O.O=[V] |
Pictograms |
Acute Toxic |
Synonyms |
is(maltolato)oxovanadium(IV) BMOV IV BMOV(IV) |
Origin of Product |
United States |
Synthesis, Structural Characterization, and Coordination Chemistry Research
Solution-Phase Coordination Chemistry and Reactivity
The coordination chemistry of bis(maltolato)oxovanadium(IV) (BMOV) in aqueous solution is complex and highly dependent on pH. acs.org When dissolved in water, the initially square pyramidal BMOV isomerizes to a cis-octahedral structure, cis-[VIVO(malt)₂(H₂O)]. acs.org This aqua species is part of a dynamic equilibrium that includes several other vanadium-containing species.
At acidic pH values, protonated forms of the complex dominate. As the pH increases to the neutral range (pH 4–7), the stable BMOV complex, [VO(ma)₂], is the major species, with a high stability constant (log β₂ = 16.31). researchgate.net However, at pH values above 7, hydrolysis occurs, leading to the formation of [VO₂(ma)₂]⁻.
Further studies have shown that depending on the pH, various species can be formed in solution. At very acidic pH, the aqua ion [VIVO(H₂O)₅]²⁺ can be present. rsc.org In the acidic to neutral range, the monomaltolato species, [VIVO(malt)(H₂O)₃]⁺, and the bis(maltolato) species, cis-[VIVO(malt)₂(H₂O)], are in equilibrium. acs.org At pH values higher than 8, the hydrolyzed species [(VIVO)₂(OH)₅]⁻ becomes the predominant form in solution. acs.org The potential for ligand exchange at membrane interfaces has also been suggested as an important factor in the biological activity of BMOV. vu.ltnih.gov
Table 1: pH-Dependent Speciation of Bis(maltolato)oxovanadium(IV) in Aqueous Solution
| pH Range | Dominant Vanadium Species | Reference |
|---|---|---|
| < 4 | Protonated forms, [VIVO(H₂O)₅]²⁺, [VIVO(malt)(H₂O)₃]⁺ | acs.orgrsc.org |
| 4–7 | cis-[VIVO(malt)₂(H₂O)] | acs.org |
The vanadium center in BMOV exists in the +4 oxidation state (VIV). cymitquimica.com In aqueous solution, BMOV can be slowly oxidized by molecular oxygen to the corresponding vanadium(V) species, [VO₂(ma)₂]⁻. ubc.ca This oxidation process is significant because it is believed that the V(V) form may be the active species responsible for some of the biological effects of BMOV. The conversion to vanadium(III) can occur under the influence of strong reducing agents.
The redox chemistry of BMOV is crucial in biological systems. It has been proposed that BMOV can act as a pro-oxidant, which may be related to its interactions with other trace elements like copper, zinc, and manganese. nih.govmdpi.com Conversely, some studies suggest that by improving glucose metabolism, vanadium can reduce the production of free radicals, thus preventing oxidative damage associated with diabetes. cambridge.org The interaction with glutathione (B108866), a key intracellular antioxidant, is also an important aspect of its redox behavior. rsc.org
BMOV's interaction with aqueous media and various biomolecular ligands is critical to its transport and mechanism of action in biological systems. acs.org In blood serum, vanadium species can interact with both low molecular weight components like citrate, lactate, and amino acids, and high molecular weight components such as proteins, primarily albumin and transferrin. acs.orgresearchgate.net
Studies have shown that BMOV can bind to a range of biologically relevant ligands:
Glutathione: The interaction with the antioxidant glutathione has been investigated. rsc.org
Citrate: Vanadium(IV) forms complexes with citrate, and these interactions are pH-dependent. rsc.orgacs.orgresearchgate.net
ATP: The interaction with adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, has also been studied. rsc.org
Proteins: BMOV interacts with serum proteins like human serum albumin (HSA) and transferrin. rsc.orgresearchgate.net Electron paramagnetic resonance (EPR) studies have revealed that when BMOV interacts with HSA, the vanadyl ions bind in a unique manner, forming a BMOV-HSA adduct. researchgate.net In contrast, with transferrin, the reaction products are identical whether starting with BMOV or vanadyl sulfate (B86663), suggesting the maltol (B134687) ligands are displaced. researchgate.net
The formation of these various adducts and complexes in biological fluids influences the bioavailability, transport, and ultimately the therapeutic and toxicological profile of BMOV.
Table 2: Summary of BMOV Interactions with Biomolecular Ligands
| Biomolecular Ligand | Observed Interaction | Reference |
|---|---|---|
| Glutathione | Binding has been studied. | rsc.org |
| Citrate | pH-dependent complex formation. | rsc.orgacs.orgresearchgate.net |
| ATP | Interaction has been studied. | rsc.org |
| Human Serum Albumin (HSA) | Forms a BMOV-HSA adduct. | researchgate.net |
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) has been a valuable tool for investigating the structural and electronic properties of BMOV and its derivatives. sphinxsai.com DFT calculations have been employed to determine the optimized geometry of the complex, providing insights into bond lengths and angles. researchgate.net These studies often focus on understanding the electronic structure, including the distribution of Mulliken charges on the atoms. sphinxsai.com
DFT calculations have shown that the coordinated oxygen atoms of the maltolato ligand carry negative charges, while the vanadium(IV) ion has a positive charge, indicating a transfer of electron density from the ligand to the metal center, which contributes to the stability of the complex. sphinxsai.com Furthermore, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) have been calculated to describe the chemical reactivity and biological activity of the complex. sphinxsai.comresearchgate.net Computational studies have also explored the transition from the inactive trans-BMOV isomer to the bioactive cis-aquo-BMOV form, which is thought to be necessary for its inhibitory activity on protein tyrosine phosphatase-1B (PTP-1B). nih.gov
Table 3: Selected DFT-Calculated Properties of BMOV
| Property | Finding | Reference |
|---|---|---|
| Optimized Geometry | Provides detailed structural parameters. | researchgate.net |
| Mulliken Charges | Shows electron density transfer from ligand to vanadium. | sphinxsai.com |
| HOMO-LUMO Gap | Relates to chemical reactivity and biological activity. | sphinxsai.comresearchgate.net |
Molecular dynamics (MD) simulations have been utilized to study the intermolecular interactions of BMOV with biological macromolecules, which is crucial for understanding its mechanism of action. researchgate.net A significant challenge in these simulations is the development of accurate force fields for metal complexes like BMOV. researchgate.net
Researchers have worked on developing and validating new sets of parameters for BMOV to be used in force fields like AMBER. researchgate.net These improved force fields allow for more reliable simulations of the interactions between BMOV and its biological targets. For instance, MD simulations have been used to investigate the interaction of BMOV with protein tyrosine phosphatase 1B (PTP1B), a key enzyme in the insulin (B600854) signaling pathway. researchgate.net These simulations can provide insights into the binding modes and the specific interactions, such as hydrogen bonds, that stabilize the complex at the active site of the enzyme. researchgate.net
Table of Compound Names
| Abbreviation / Trivial Name | Chemical Name |
| BMOV | bis(maltolato)oxovanadium(IV) |
| ATP | Adenosine triphosphate |
| GSH | Glutathione |
| HSA | Human Serum Albumin |
| PTP1B | Protein tyrosine phosphatase 1B |
| VOSO₄ | Vanadyl sulfate |
| [VO(ma)₂] | bis(maltolato)oxovanadium(IV) |
| cis-[VIVO(malt)₂(H₂O)] | cis-diaqua-bis(maltolato)oxovanadium(IV) |
| [VIVO(H₂O)₅]²⁺ | Pentaaquaoxovanadium(IV) ion |
| [VIVO(malt)(H₂O)₃]⁺ | Triaqua(maltolato)oxovanadium(IV) ion |
| [VO₂(ma)₂]⁻ | bis(maltolato)dioxovanadate(V) |
| [(VIVO)₂(OH)₅]⁻ | Dihydroxo-μ-trihydroxodivanadium(IV) ion |
Isomerization Pathways and Energetics (trans-cis interconversion)
The interconversion between the trans and cis isomers of bis(maltolato)oxovanadium(IV) (BMOV) is a critical aspect of its coordination chemistry, particularly in aqueous solutions where its biological activity is relevant. While syntheses in non-aqueous solvents typically yield the trans-BMOV isomer, in water, an equilibrium exists between the trans and various cis-aquo forms of the complex. researchgate.net This isomerization is not a simple direct conversion but involves the participation of water molecules, leading to different aquated species.
Computational molecular modeling studies, specifically using Density Functional Theory (DFT) at the B3LYP/6-311G* level, have been employed to simulate the transition from the inactive trans isomer to the biologically active cis-aquo-BMOV isomeric form. nih.gov These studies reveal that in an aqueous environment, the administered trans-BMOV can convert into an "open-type cis-aquo-BMOV" complex. nih.gov This "open-type" species is itself in equilibrium with a "closed-type" form of cis-aquo-BMOV. nih.gov
The energetic landscape of this interconversion has been computationally explored, revealing the relative stabilities of the isomers and the energy barrier for the conversion. The cis isomer is found to be the more stable form, representing the global minimum on the energy hypersurface. nih.gov The transition state connecting the trans and cis forms has been identified as a first-order saddle point. nih.gov
The calculated energy values associated with the trans-cis interconversion of bis(maltolato)oxovanadium(IV) are summarized in the table below.
| Parameter | Energy Value (kJ/mol) | Reference |
| Energy Difference (cis vs. trans) | -5.6 | nih.gov |
| Transition State Energy (relative to cis isomer) | 21.1 | nih.gov |
Table 1: Energetics of trans-cis Interconversion of bis(maltolato)oxovanadium(IV)
The data indicates that the cis isomer is 5.6 kJ/mol lower in energy than the trans isomer, making it the thermodynamically preferred conformation. nih.gov The energy barrier for the conversion from the trans isomer to the cis isomer, passing through the transition state, is significant, highlighting that the process is not spontaneous and requires surmounting an energy barrier. The transition state itself is 21.1 kJ/mol higher in energy than the stable cis isomer. nih.gov
Molecular and Cellular Mechanisms of Action
Protein Tyrosine Phosphatase (PTP) Inhibition Research
A significant body of research has established BMOV as a potent, reversible, and competitive pan-inhibitor of protein tyrosine phosphatases (PTPs). medchemexpress.com This inhibition is a cornerstone of its insulin-mimetic and signaling modulation properties.
BMOV demonstrates broad-spectrum inhibitory activity against various members of the PTP superfamily. nih.gov This widespread inhibition is due to the conserved nature of the catalytic site across different PTPs. nih.gov The inhibitory potency of BMOV has been quantified for several specific PTPs, revealing low nanomolar to micromolar efficacy. For instance, BMOV has been shown to inhibit PTP1B with an IC50 value of 109 nM, SHP2 with an IC50 of 201 nM, HCPTPA with an IC50 of 126 nM, and HPTPβ with an IC50 of 26 nM. medchemexpress.com Another study reported an IC50 value for PTP1B inhibition by BMOV of 0.86 µM. nih.gov While specific inhibitory data for BMOV against LAR, SHP1, and PPA2 are less commonly reported, related bisperoxovanadium (bpV) compounds have shown potent inhibition against LAR and the dual-specificity phosphatase CDC25A. nih.gov Given that vanadate (B1173111), the active form of BMOV, is considered a general PTP inhibitor, it is understood to affect a wide range of these enzymes. nih.govnih.gov
Table 1: Inhibitory Profile of bis(maltolato)oxovanadium(IV) against Various PTPs
| Protein Tyrosine Phosphatase (PTP) | IC50 Value (nM) | Reference |
|---|---|---|
| PTP1B (Protein Tyrosine Phosphatase 1B) | 109 | medchemexpress.com |
| SHP2 (Src homology region 2 domain-containing phosphatase-2) | 201 | medchemexpress.com |
| HCPTPA (Hematopoietic cell protein-tyrosine phosphatase) | 126 | medchemexpress.com |
| HPTPβ (Human Protein Tyrosine Phosphatase β) | 26 | medchemexpress.com |
The mechanism through which BMOV and other vanadium compounds inhibit PTPs involves the uncomplexed vanadate ion (VO4³⁻). nih.gov It is proposed that BMOV acts as a delivery vehicle for vanadate, which is the active inhibitory species within the cell. researchgate.net Vanadate shares structural similarities with the phosphate (B84403) group, allowing it to act as a phosphate mimic. nih.govnih.gov
This structural analogy enables vanadate to fit into the active site of PTPs. nih.gov The interaction is characterized by vanadate adopting a trigonal bipyramidal geometry, which is stabilized by a network of hydrogen bonds within the enzyme's active site. nih.gov This configuration effectively blocks the active site, preventing the binding and dephosphorylation of natural phosphotyrosine substrates. The inhibition is typically reversible and competitive in nature. nih.govnih.gov A critical component of this interaction is the catalytic cysteine residue present in the PTP active site. nih.gov Vanadate's binding prevents this cysteine from performing its nucleophilic attack on the substrate's phosphate group, thereby halting the catalytic cycle. nih.gov Some vanadium compounds, particularly peroxidovanadium complexes, can also cause irreversible inhibition by oxidizing this critical cysteine residue. nih.govnih.gov
By inhibiting PTPs, particularly PTP1B which is a key negative regulator of the insulin (B600854) signaling pathway, BMOV enhances the tyrosine phosphorylation status of the insulin receptor (IR). researchgate.netnih.gov PTP1B normally dephosphorylates phosphotyrosine residues on the activated insulin receptor, terminating the signal. nih.gov BMOV treatment reduces PTP1B activity, leading to a sustained phosphorylation of the IR β-subunit. researchgate.netnih.gov
Studies have demonstrated that BMOV enhances the tyrosine phosphorylation of major upstream insulin signaling proteins in a dose- and time-dependent manner. researchgate.net This includes the vital site-specific phosphorylation of the insulin receptor beta (IRβ) subunit. researchgate.net The increased phosphorylation of the IR activates its intrinsic tyrosine kinase activity, which in turn phosphorylates downstream targets such as insulin receptor substrate (IRS) proteins. This initiates the cascade of downstream signaling events characteristic of insulin action. nih.govyoutube.com
Downstream Intracellular Signaling Pathway Modulation
The inhibition of PTPs and subsequent activation of the insulin receptor by BMOV triggers the modulation of several key downstream intracellular signaling pathways. These pathways are crucial for mediating the metabolic and growth-promoting effects typically associated with insulin.
One of the most significant downstream consequences of BMOV action is the activation of Protein Kinase B (PKB), also known as Akt. BMOV treatment has been shown to enhance the phosphorylation of Akt, a key intermediate in the insulin signaling pathway. medchemexpress.com This activation occurs through the canonical PI3K/Akt pathway initiated by the phosphorylated IRS proteins. youtube.com
Specifically, BMOV induces the phosphorylation of Akt at two key regulatory sites: Threonine 308 (Thr308) and Serine 473 (Ser473). mdpi.com Phosphorylation at both sites is required for the full activation of Akt kinase activity. Mammalian cells express three main isoforms of Akt: PKBα/Akt1, PKBβ/Akt2, and PKBγ/Akt3. nih.gov While Akt1 is ubiquitously expressed, Akt2 is predominantly found in insulin-sensitive tissues. nih.gov Research on the in vivo effects of BMOV has examined its impact on PKBα and PKBβ activity, indicating that the compound's regulatory effects extend to these specific isoforms. mdpi.com
The downstream effects of BMOV-induced Akt activation on other kinases appear to be complex. Akt is known to phosphorylate and thereby inhibit Glycogen (B147801) Synthase Kinase-3β (GSK-3β) at the Serine 9 (Ser9) residue. nih.govfrontiersin.org This inhibitory phosphorylation is a key step in pathways leading to glycogen synthesis. However, one study found that in 3T3-L1 and IM9 cells, the activation of Akt by BMOV did not correlate with the phosphorylation status of GSK-3β at Ser9. researchgate.net
Similarly, Akt can phosphorylate the Raf-1 kinase at an inhibitory site, Serine 259 (Ser259), which serves to suppress the MAPK/ERK pathway. nih.govembopress.org Dephosphorylation of Ser259 is considered an essential step in the activation of Raf-1. nih.govnih.gov The same study that observed a disconnect with GSK-3β phosphorylation also reported that BMOV-induced Akt activation did not correlate with the phosphorylation status of Raf at Ser259. researchgate.net These findings suggest that BMOV may modulate insulin signaling by acting differentially on various components of the signaling network, and the effects on GSK-3β and Raf may be context-dependent or involve pathways independent of Akt.
Regulation of Glucose Transporter Expression and Translocation (e.g., GLUT4)
Bis(maltolato)oxovanadium(IV) (BMOV) plays a role in the insulin signaling pathway, which is crucial for the translocation of Glucose Transporter Type 4 (GLUT4) to the cell surface. bioscientifica.commdpi.com The movement of GLUT4 from intracellular storage vesicles to the plasma membrane is a critical step for glucose uptake into cells like adipocytes and myocytes. mdpi.com BMOV has been identified as a potent inhibitor of protein tyrosine phosphatases (PTPases), which are enzymes that deactivate the insulin receptor. By inhibiting these phosphatases, BMOV enhances cellular tyrosine phosphorylation, a key step in the insulin signaling cascade that leads to downstream effects such as GLUT4 translocation. bioscientifica.com
Studies on similar, more potent vanadium complexes like bis(allixinato)oxovanadium(IV) have shown that they stimulate the translocation of GLUT4 to the plasma membrane. This is achieved by activating the tyrosine phosphorylation of the insulin receptor beta-subunit (IRβ) and insulin receptor substrate (IRS), which in turn activates the PI3K-Akt signaling pathway, a central regulator of GLUT4 movement. nih.gov This provides a likely model for BMOV's mechanism of action, where its insulin-mimetic properties facilitate the presentation of glucose transporters on the cell surface, thereby enhancing glucose import from the bloodstream.
Gene Expression and Transcriptional Regulation Studies
Effects on Hepatic Gluconeogenic Enzyme mRNA Expression (e.g., PEPCK, G-6-Pase)
Bis(maltolato)oxovanadium(IV) has demonstrated significant regulatory effects on the gene expression of key gluconeogenic enzymes in the liver and kidney. In studies using streptozotocin (B1681764) (STZ)-induced diabetic rats, BMOV treatment was shown to normalize the elevated messenger RNA (mRNA) levels of phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G-6-Pase). nih.govoup.comoup.com These two enzymes are critical in controlling the rate of hepatic glucose production, a process often dysregulated in diabetic states. nih.govoup.com
Chronic treatment with BMOV in the drinking water of diabetic rats successfully lowered plasma glucose and restored the mRNA levels of both PEPCK and G-6-Pase to normal, similar to the effects of insulin treatment. nih.govoup.com Further investigation revealed that BMOV's inhibitory effect on PEPCK mRNA expression occurs through rapid mechanisms that are not solely a consequence of correcting hyperglycemia. nih.govoup.com However, its effect on G-6-Pase expression appears to be more complex and is at least partially dependent on the normalization of blood glucose levels. nih.govoup.com
| Treatment Group | Key Finding on mRNA Expression | Reference |
|---|---|---|
| Diabetic Rats + BMOV (Chronic) | Normalized hepatic and renal PEPCK and G-6-Pase mRNA levels. | nih.gov, oup.com |
| Diabetic Rats + BMOV (Single Dose, Responders) | Rapidly restored PEPCK and G-6-Pase mRNA levels to normal. | nih.gov, oup.com |
| Diabetic Rats + BMOV (Single Dose, Non-responders) | No effect on elevated PEPCK and G-6-Pase mRNA levels. | nih.gov, oup.com |
Modulation of Metal Transporter mRNA Expression (e.g., DMT1)
Research has also explored the impact of bis(maltolato)oxovanadium(IV) on the expression of metal transporters. Specifically, its effect on the divalent metal transporter 1 (DMT1) has been investigated in streptozotocin-induced hyperglycemic rats. mdpi.comnih.govnih.gov DMT1 is a key protein responsible for the cellular uptake of various divalent metals. mdpi.comnih.gov
In a study where hyperglycemic rats were treated with BMOV for five weeks, significant changes in hepatic DMT1 mRNA expression were observed. mdpi.comnih.gov Hyperglycemic rats showed increased DMT1 expression compared to control animals. mdpi.comnih.gov Treatment with a higher dose of BMOV (3 mg V/day) successfully reverted the alterations in zinc and copper homeostasis caused by hyperglycemia, an effect potentially facilitated by a decrease in DMT1 expression. mdpi.comnih.govnih.gov A lower dose (1 mg V/day) also resulted in decreased DMT1 expression compared to the untreated hyperglycemic group, although it did not correct the alterations in mineral homeostasis. mdpi.comnih.gov
| Experimental Group | Relative DMT1 mRNA Expression in Liver | Reference |
|---|---|---|
| Control | Baseline | mdpi.com, nih.gov |
| Hyperglycemic (Untreated) | Increased (p < 0.05) | mdpi.com, nih.gov |
| Hyperglycemic + BMOV (1 mg V/day) | Decreased vs. Hyperglycemic (p < 0.05) | nih.gov |
| Hyperglycemic + BMOV (3 mg V/day) | Decreased vs. Hyperglycemic (p < 0.05) | mdpi.com, nih.gov |
Cell-Based Metabolic Regulation Investigations
Adipocyte Differentiation and Lipid Metabolism Regulation (e.g., antilipolytic effects, HSL, perilipin)
Bis(maltolato)oxovanadium(IV) exerts notable regulatory effects on lipid metabolism within adipocytes, particularly through its antilipolytic action. rsc.org Lipolysis, the breakdown of stored triglycerides into free fatty acids, is a critical process, and its dysregulation is associated with metabolic diseases. rsc.org BMOV has been shown to attenuate basal lipolysis in 3T3-L1 adipocytes in a dose- and time-dependent manner. rsc.org
The mechanism behind this antilipolytic effect involves the regulation of key lipolytic proteins, hormone-sensitive lipase (B570770) (HSL) and perilipin. rsc.org BMOV treatment leads to a decrease in the phosphorylation levels of both HSL (at Ser660) and perilipin. The phosphorylation of these proteins is a crucial step for initiating lipolysis. This effect is mediated through the activation of the Akt signaling pathway, as the antilipolytic effects of BMOV were counteracted by inhibitors of PI3K or Akt. rsc.org
| Compound | Concentration Range | Effect on Lipolysis (Glycerol Release) | Reference |
|---|---|---|---|
| bis(maltolato)oxovanadium(IV) | 100 to 400 µM | Attenuated basal lipolysis in a dose-dependent manner. | rsc.org |
Glucose Uptake and Utilization in Myocytes and Adipocytes
The insulin-mimetic properties of bis(maltolato)oxovanadium(IV) extend to its ability to stimulate glucose uptake and utilization in key metabolic tissues such as skeletal muscle and adipose tissue. In vitro studies using C2C12 myoblasts (a skeletal muscle cell line) and 3T3-L1 adipocytes have confirmed these effects. ijpsonline.com
In C2C12 myoblasts, BMOV was found to significantly increase the transport of radiolabeled glucose. ijpsonline.com Similarly, in 3T3-L1 adipocytes, the compound was shown to significantly increase triglyceride synthesis, a process reliant on glucose uptake and metabolism. ijpsonline.com The effects of BMOV on glucose uptake were observed both in the absence and presence of insulin, with no significant difference between the two conditions. This suggests that BMOV acts as an insulin mimetic in vitro, directly stimulating glucose transport pathways rather than merely enhancing the sensitivity of cells to insulin. ijpsonline.com Further research has confirmed that BMOV treatment results in increased glucose uptake in C2C12 cells. medchemexpress.com
| Cell Line | Process Studied | Effect of BMOV | Reference |
|---|---|---|---|
| C2C12 Myoblasts | Glucose Transport | Significantly increased | ijpsonline.com |
| 3T3-L1 Adipocytes | Triglyceride Synthesis | Significantly increased | ijpsonline.com |
Angiogenesis and Cell Proliferation/Migration Pathways
VEGFR2 Phosphorylation and Endothelial Cell Activation
Bis(maltolato)oxovanadium(IV) has been identified as an inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes responsible for dephosphorylating and thereby deactivating receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.govmdpi.comnih.gov The activation of VEGFR2 is a critical step in initiating the angiogenesis cascade. nih.govresearchgate.net In the presence of endogenously produced Vascular Endothelial Growth Factor-A (VEGF-A), bis(maltolato)oxovanadium(IV) enhances the phosphorylation of VEGFR2. nih.govresearchgate.net By blocking the action of PTPs, the compound sustains the phosphorylated, active state of the receptor, leading to increased downstream signaling that promotes angiogenesis. nih.govnih.gov Specifically, studies have shown that bis(maltolato)oxovanadium(IV) enhances the phosphorylation of the Y951 residue on VEGFR2. nih.govmdpi.comnih.govresearchgate.net
In Vitro Studies on Cell Migration, Proliferation, and Tube Formation (e.g., HUVECs)
In vitro experiments using Human Umbilical Vein Endothelial Cells (HUVECs) demonstrate the pro-angiogenic effects of bis(maltolato)oxovanadium(IV). nih.gov When HUVECs are stimulated by their own endogenously produced VEGF-A, the addition of bis(maltolato)oxovanadium(IV) leads to significant increases in key angiogenic processes. nih.govmdpi.comnih.govresearchgate.net Research has quantified these effects, showing a 45% increase in cell migration, a 40% increase in cell proliferation, and a 27% increase in tube formation compared to control cells. nih.govmdpi.comnih.govresearchgate.net
Interestingly, the pro-angiogenic effect is more pronounced in the presence of endogenous VEGF-A than when co-administered with a high concentration of exogenous VEGF-A. nih.govnih.gov In the presence of added VEGF-A, bis(maltolato)oxovanadium(IV) increased cell migration by 41%, proliferation by 18%, and tube formation by only 12%. nih.govnih.govresearchgate.net This suggests the compound's primary mechanism is to amplify existing endogenous signals rather than synergizing with high levels of external stimuli. nih.govnih.gov Further supporting its angiogenic potential, in an ex vivo mouse aortic ring assay, the compound was found to increase the number of sprouts threefold compared to the control. nih.govresearchgate.net
| Angiogenic Process | Condition | Percentage Increase (%) |
|---|---|---|
| Cell Migration | With Endogenous VEGF-A | 45% |
| Cell Proliferation | With Endogenous VEGF-A | 40% |
| Tube Formation | With Endogenous VEGF-A | 27% |
| Cell Migration | With Exogenous VEGF-A | 41% |
| Cell Proliferation | With Exogenous VEGF-A | 18% |
| Tube Formation | With Exogenous VEGF-A | 12% |
Modulation of MAPK Pathways (e.g., p38MAPK, ERK1/2)
The signaling cascade downstream of VEGFR2 involves multiple pathways, including the mitogen-activated protein kinase (MAPK) family. researchgate.netbioscientifica.com Studies investigating the effects of bis(maltolato)oxovanadium(IV) on this pathway have revealed a selective modulation. Specifically, the compound enhances the phosphorylation of p38MAPK, a key enzyme in the signaling cascade linked to angiogenesis. nih.govmdpi.comnih.gov However, the same studies found that bis(maltolato)oxovanadium(IV) does not increase the phosphorylation of another major MAPK pathway component, the extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.govmdpi.comnih.govresearchgate.net This indicates a specific, rather than a general, activation of MAPK signaling pathways in endothelial cells in response to the compound.
Interactions with Subcellular Components and Biological Systems In Vitro
Binding to Serum Proteins (e.g., albumin, transferrin, lysozyme) and Ligand Displacement
Bis(maltolato)oxovanadium(IV) interacts with several key proteins found in blood serum, which is crucial for its transport and bioavailability. researchgate.net Its interactions with human serum albumin (HSA) and apo-transferrin have been characterized. nih.govacs.org A notable difference exists in how it interacts with these two proteins compared to simple vanadyl sulfate (B86663). nih.govacs.org With apo-transferrin, bis(maltolato)oxovanadium(IV) yields identical reaction products as vanadyl sulfate, and studies have ruled out the formation of a ternary complex where the maltolato ligand remains attached. researchgate.netnih.govacs.org
In contrast, the interaction with HSA is distinct. Bis(maltolato)oxovanadium(IV) forms a specific adduct with HSA, where the vanadyl ion is bound in a unique manner not observed with vanadyl sulfate. researchgate.netnih.govacs.org This species is described as a BMOV-HSA adduct, suggesting that the presentation of the chelated vanadyl complex to albumin prevents binding at numerous non-specific sites. researchgate.netnih.govacs.org
Studies with the model protein hen egg white lysozyme (B549824) (HEWL) reveal a complex and varied binding behavior. nih.gov The interaction involves both non-covalent and covalent binding of different vanadium-containing fragments to the protein. nih.govsciforum.net X-ray crystallography has identified covalent binding to the side chains of amino acid residues such as Glu35, Asp48, Asn65, Asp87, and Asp119. nih.gov This indicates that the compound can undergo transformations, leading to multiple forms that interact differently with protein targets. nih.gov
| Protein | Type of Interaction | Key Findings |
|---|---|---|
| Human Serum Albumin (HSA) | Adduct Formation | Forms a unique BMOV-HSA adduct not seen with VOSO₄. researchgate.netnih.govacs.org |
| Apo-transferrin | Ligand Displacement | Yields identical products as VOSO₄; no ternary complex formed. researchgate.netnih.govacs.org |
| Lysozyme (HEWL) | Non-covalent and Covalent Binding | Multiple V-containing fragments bind to various amino acid side chains (e.g., Glu, Asp, Asn). nih.gov |
Effects on Membrane Microdomain Organization and Receptor Localization
Bis(maltolato)oxovanadium(IV) has been shown to influence the physical properties and organization of the cell membrane. nih.gov Studies on live cells using fluorescent dyes indicate that treatment with the compound decreases the lipid order of the cell-surface plasma membrane. nih.govresearchgate.net This alteration of the membrane's biophysical properties can affect the localization and function of membrane-bound proteins. nih.gov
Specifically, the compound impacts the organization of the insulin receptor (IR) within membrane microdomains, which are specialized, lipid-rich regions of the membrane. nih.govresearchgate.net Treatment with bis(maltolato)oxovanadium(IV) significantly increases the association of the insulin receptor with detergent-resistant membrane fragments, a biochemical indicator of microdomain localization. nih.govresearchgate.net The percentage of IR associated with these fractions increased from 2.4% in untreated cells to 25.8% in treated cells. nih.govresearchgate.net Furthermore, single-particle tracking experiments revealed that the compound reduces the lateral diffusion of individual insulin receptors and decreases the size of the membrane compartments in which they are confined. nih.govresearchgate.net
| Parameter | Effect | Quantitative Change |
|---|---|---|
| Plasma Membrane Lipid Order | Decrease | - |
| Insulin Receptor (IR) association with Microdomains | Increase | From 2.4% to 25.8% nih.govresearchgate.net |
| IR Lateral Diffusion | Decrease | From ~1 x 10⁻¹⁰ cm²/s to ~6 x 10⁻¹¹ cm²/s nih.gov |
| Size of IR-containing Compartments | Decrease | From ~475 nm to ~400 nm diameter nih.gov |
Impact on Mitochondrial Function and DNA Integrity (e.g., HepG2 cells)
Research into the molecular and cellular effects of bis(maltolato)oxovanadium(IV) (BMOV) has highlighted its significant impact on both mitochondrial and nuclear integrity, particularly in human liver carcinoma cells (HepG2). Studies indicate that BMOV can induce damage to mitochondrial DNA (mtDNA) and nuclear DNA, which is a critical consideration in evaluating its therapeutic potential. nih.govmdpi.com
The pro-oxidant activity of vanadium is a known factor that can lead to cellular damage. mdpi.com Exposure of HepG2 cells to BMOV has been shown to cause damage to both mitochondrial metabolism and cellular DNA. nih.gov
Mitochondrial DNA Integrity
Investigations utilizing HepG2 cells have demonstrated that treatment with BMOV leads to an increase in mitochondrial DNA damage. Specifically, a significant increase in the deletion of the ND1/ND4 region of mtDNA was observed after treating the cells with 3 mg/L of vanadium in the form of BMOV for 32 hours. nih.govmdpi.com This type of damage to mitochondrial DNA is often associated with mitochondrial dysfunction. nih.gov The pro-oxidant damage induced by BMOV is suggested as a likely cause of this mitochondrial dysfunction. nih.gov
ND1/ND4 mtDNA Deletion in HepG2 Cells Treated with BMOV
| Treatment Group | Concentration | Duration | Effect on ND1/ND4 mtDNA Deletion | Reference |
|---|---|---|---|---|
| Control | N/A | 32 hours | Baseline | nih.govmdpi.com |
| BMOV (Vanadium) | 3 mg/L | 32 hours | Significant Increase | nih.govmdpi.com |
Nuclear DNA Integrity
The genotoxic effects of BMOV extend to the cell nucleus. The comet assay, a technique used to detect DNA damage in individual cells, has been employed to evaluate the impact of BMOV on nuclear DNA in HepG2 cells. nih.govmdpi.com Treatment with 3 mg/L of vanadium (as BMOV) for 32 hours resulted in a statistically significant increase in DNA damage compared to control cells, as measured by the Olive Tail Moment (OTM). mdpi.com
Nuclear DNA Damage in HepG2 Cells Assessed by Comet Assay
| Treatment Group | Concentration | Duration | Olive Tail Moment (OTM) | Statistical Significance vs. Control | Reference |
|---|---|---|---|---|---|
| Control | N/A | 32 hours | 1.57 ± 0.17 | N/A | mdpi.com |
| BMOV (Vanadium) | 3 mg/L | 32 hours | 2.53 ± 0.19 | p < 0.05 | mdpi.com |
These findings underscore that while BMOV has potential therapeutic applications, its capacity to induce DNA damage in both the mitochondria and the nucleus of liver cells is a significant aspect of its toxicological profile. nih.gov
Pre Clinical Biological Activity Research in Animal Models
Efficacy Studies in Established Animal Models of Metabolic Dysregulation
BMOV has demonstrated significant efficacy in ameliorating metabolic abnormalities in several well-established animal models, including those with chemically-induced diabetes and genetic predispositions to insulin (B600854) resistance and hypertension.
Streptozotocin (B1681764) (STZ) is a chemical that is toxic to the insulin-producing beta cells of the pancreas, and its administration is a common method for inducing diabetes in animal models that resemble type 1 and, with certain modifications, type 2 diabetes in humans. gubra.dknih.govmedsci.org
In STZ-induced diabetic Wistar rats, chronic oral administration of BMOV in their drinking water led to a stable euglycemic (normal blood glucose) state in the majority of the treated animals. nih.gov This treatment also normalized plasma cholesterol and triglyceride levels without causing an increase in plasma insulin. nih.gov Further studies in STZ-diabetic rats confirmed that BMOV treatment reduced elevated plasma glucose, triglyceride, and cholesterol levels to normal, without a corresponding rise in plasma insulin. researchgate.net Research has also shown that BMOV normalizes the expression of key enzymes involved in glucose metabolism, such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G-6-Pase), in the liver and kidney of STZ-diabetic rats. oup.com In a neonatal STZ-induced model of non-insulin-dependent diabetes (NIDDM), BMOV treatment significantly decreased elevated serum glucose levels and reduced hypercholesterolemia. niscpr.res.in
| Parameter | Observation | Reference |
|---|---|---|
| Plasma Glucose | Normalized/Significantly Reduced | nih.govresearchgate.netoup.comniscpr.res.in |
| Plasma Cholesterol | Normalized/Reduced | nih.govresearchgate.netniscpr.res.in |
| Plasma Triglycerides | Normalized/Reduced | nih.govresearchgate.netniscpr.res.in |
| Plasma Insulin | No significant increase | nih.govresearchgate.netniscpr.res.in |
| PEPCK and G-6-Pase mRNA | Normalized in liver and kidney | oup.com |
The Zucker fatty rat is a genetic model of obesity, hyperinsulinemia, and insulin resistance, making it a valuable tool for studying type 2 diabetes. ubc.ca In this model, chronic oral administration of BMOV has been shown to be effective in reducing hyperinsulinemia and improving insulin sensitivity. ubc.canih.gov Low-dose BMOV treatment for six weeks significantly reduced the high insulin levels characteristic of these rats. ubc.ca A higher dose administered over 14 weeks restored plasma insulin levels to those of lean control rats and significantly improved the insulin response to a glucose challenge. ubc.ca Furthermore, BMOV treatment in Zucker diabetic fatty (ZDF) rats, which are insulin-resistant and hyperinsulinemic, prevented the development of hyperglycemia and led to a significant improvement in insulin sensitivity. capes.gov.br
The spontaneously hypertensive (SHR) rat is a genetic model of hypertension that also exhibits hyperinsulinemia. In these rats, chronic oral treatment with BMOV resulted in a sustained reduction in both plasma insulin levels and systolic blood pressure. nih.govresearchgate.net This effect was observed in the hypertensive rats, but not in their normotensive Wistar-Kyoto (WKY) controls, suggesting that the blood pressure-lowering effect of BMOV in this model may be linked to its ability to reduce hyperinsulinemia. nih.govresearchgate.net
Assessment of Metabolic Homeostasis Parameters In Vivo
BMOV's therapeutic effects are underpinned by its ability to modulate key parameters of glucose and lipid metabolism.
Across various animal models, a primary effect of BMOV is the normalization of blood glucose levels, particularly in diabetic states. nih.gov This is achieved without a corresponding increase in plasma insulin levels, indicating that BMOV improves insulin sensitivity. nih.govniscpr.res.in In STZ-diabetic rats, BMOV treatment enabled glucose homeostasis to be maintained at significantly lower plasma insulin levels. nih.gov In Zucker fatty rats, BMOV treatment effectively reduced hyperinsulinemia and improved the insulin response to a glucose challenge. ubc.ca Similarly, in spontaneously hypertensive rats, BMOV caused a significant decrease in plasma insulin levels. nih.govresearchgate.net These findings suggest that BMOV can potentiate the action of endogenous insulin, leading to more efficient glucose utilization.
| Animal Model | Effect on Plasma Glucose | Effect on Plasma Insulin | Reference |
|---|---|---|---|
| Streptozotocin-Induced Diabetic Rats | Normalized | No significant increase | nih.gov |
| Zucker Fatty Rats | Improved glucose tolerance | Reduced | ubc.ca |
| Spontaneously Hypertensive Rats | No significant change | Reduced | nih.govresearchgate.net |
In addition to its effects on glucose metabolism, BMOV has demonstrated a significant impact on lipid profiles in animal models of diabetes. In STZ-induced diabetic rats, BMOV treatment normalized elevated plasma cholesterol and triglyceride levels. nih.gov This normalization of lipids occurred alongside the correction of hyperglycemia. researchgate.net Furthermore, in a neonatal STZ-induced NIDDM rat model, BMOV treatment significantly reduced hypercholesterolemia and also lowered serum triglyceride levels in both diabetic and non-diabetic rats. niscpr.res.in These findings indicate that BMOV has a beneficial effect on the dyslipidemia often associated with diabetic conditions.
Long-term Effects on Body Weight and Metabolic Phenotypes
Long-term administration of bis(maltolato)oxovanadium(IV), often abbreviated as BMOV, has been shown to ameliorate metabolic phenotypes in animal models of diabetes and insulin resistance. In studies involving C57BL/6J mice fed a high-fat diet, treatment with BMOV resulted in reduced body weight and improved insulin sensitivity and glucose tolerance. medchemexpress.comchemsrc.com Similarly, in streptozotocin (STZ)-induced diabetic rats, chronic treatment with BMOV did not significantly alter body weight compared to untreated diabetic rats, but it did improve glucose homeostasis. oup.comniscpr.res.in However, in another study with STZ-diabetic rats, BMOV treatment did not improve the growth retardation observed in these animals. oup.com
In the fatty Zucker rat, a model for non-insulin-dependent diabetes mellitus, chronic oral administration of BMOV was effective in reducing hyperinsulinemia. ubc.ca While some studies report no significant effect on the body weight of either diabetic or non-diabetic rats after six weeks of treatment niscpr.res.in, others noted a slight but significant decrease in body weight gain in control rats treated with BMOV. oup.com
The table below summarizes the effects of long-term BMOV treatment on body weight in different animal models.
| Animal Model | Effect on Body Weight | Reference |
| High-fat diet-fed C57BL/6J mice | Reduced body weight | medchemexpress.comchemsrc.com |
| STZ-induced diabetic rats | No significant change or no improvement in growth retardation | oup.comniscpr.res.in |
| Fatty Zucker rats | Not specified, but reduced hyperinsulinemia | ubc.ca |
| Control Wistar rats | Slight decrease in body weight gain | oup.com |
Organ-Specific Biological Responses and Tissue Accumulation Research
Hepatic and Skeletal Muscle Responses to Bis(maltolato)oxovanadium(IV)
Research in animal models has demonstrated that bis(maltolato)oxovanadium(IV) (BMOV) elicits significant responses in the liver and skeletal muscle, key organs in glucose metabolism. In high-fat diet-fed mice, BMOV treatment led to a significant reduction in protein tyrosine phosphatase (PTP) activity in both the liver and skeletal muscle. medchemexpress.comchemsrc.com PTPs, such as PTP1B, are negative regulators of insulin signaling, and their inhibition is a proposed mechanism for the insulin-sensitizing effects of vanadium compounds. researchgate.net
In streptozotocin (STZ)-diabetic rats, chronic BMOV treatment normalized the expression of key gluconeogenic enzymes, phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G-6-Pase), in the liver. oup.comoup.com This normalization was associated with the correction of hyperglycemia. oup.com However, studies on the effect of BMOV on protein kinase B (PKB/Akt), a crucial downstream effector in the insulin signaling pathway, have yielded mixed results. One study found that the glucoregulatory effects of BMOV in both STZ-diabetic and fatty Zucker rats were independent of changes in PKB activity in the liver and skeletal muscle. nih.gov Conversely, other research suggests that BMOV enhances the phosphorylation of the insulin receptor and Akt. medchemexpress.comchemsrc.com In vitro studies using C2C12 muscle cells also showed increased glucose uptake following BMOV treatment. medchemexpress.comchemsrc.com
In fatty Zucker rats, which model non-insulin-dependent diabetes, insulin-induced PKBα activity was markedly reduced in skeletal muscle but significantly increased in the liver compared to their lean counterparts. nih.gov Chronic BMOV treatment in these animals decreased plasma insulin levels but did not affect basal or insulin-induced PKB activity. nih.gov Another study in Zucker Diabetic Fatty (ZDF) rats showed that BMOV treatment significantly decreased the basal activity of p70s6k, ERK-1, and ERK-2 in skeletal muscle. ubc.ca
The table below summarizes the key hepatic and skeletal muscle responses to BMOV in various animal models.
| Animal Model | Tissue | Key Response | Reference |
| High-fat diet-fed C57BL/6J mice | Liver, Skeletal Muscle | Reduced PTP activity | medchemexpress.comchemsrc.com |
| STZ-diabetic rats | Liver | Normalized PEPCK and G-6-Pase mRNA | oup.comoup.com |
| STZ-diabetic and fatty Zucker rats | Liver, Skeletal Muscle | Glucoregulatory effects independent of PKB activity | nih.gov |
| Fatty Zucker rats | Skeletal Muscle | Decreased basal activity of p70s6k, ERK-1, and ERK-2 | ubc.ca |
| C2C12 muscle cells (in vitro) | Skeletal Muscle | Increased glucose uptake | medchemexpress.comchemsrc.com |
Renal and Adipose Tissue Metabolic Adaptations
In animal models of diabetes, bis(maltolato)oxovanadium(IV) (BMOV) has been shown to induce metabolic adaptations in renal and adipose tissues. In streptozotocin (STZ)-diabetic rats, chronic treatment with BMOV normalized the elevated mRNA levels of the key gluconeogenic enzymes phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G-6-Pase) in the kidney. oup.comoup.com This effect was comparable to that of insulin treatment. oup.com
In adipose tissue, studies in high-fat diet-fed C57BL/6J mice revealed that BMOV treatment led to a significant reduction in protein tyrosine phosphatase (PTP) activity. medchemexpress.comchemsrc.com This inhibition of PTPs is a key mechanism contributing to the insulin-sensitizing effects of BMOV. medchemexpress.com
The following table summarizes the observed metabolic adaptations in renal and adipose tissues following BMOV administration in animal models.
| Animal Model | Tissue | Metabolic Adaptation | Reference |
| STZ-diabetic rats | Kidney | Normalized PEPCK and G-6-Pase mRNA levels | oup.comoup.com |
| High-fat diet-fed C57BL/6J mice | Adipose Tissue | Reduced PTP activity | medchemexpress.comchemsrc.com |
Pancreatic Beta-Cell Function and Insulin Secretory Improvements
Research in animal models suggests that bis(maltolato)oxovanadium(IV) (BMOV) can preserve and improve pancreatic beta-cell function. In Zucker diabetic fatty (ZDF) rats, a model for non-insulin-dependent diabetes that exhibits initial hyperinsulinemia followed by beta-cell depletion, chronic oral administration of BMOV effectively preserved pancreatic beta-cell function. nih.gov This was evidenced by the maintenance of insulin reserves in the treated animals. nih.gov
The table below summarizes the effects of BMOV on pancreatic beta-cell function in different rat models.
| Animal Model | Effect on Pancreatic Beta-Cells | Reference |
| Zucker diabetic fatty (ZDF) rats | Preservation of beta-cell function and insulin reserves | nih.gov |
| Fatty Zucker rats | Significant improvement in insulin secretory function | ubc.ca |
| Fatty Zucker rats | Reduction of hyperinsulinemia | ubc.caresearchgate.net |
Studies on Cardiac Function and Unfolded Protein Responses
Bis(maltolato)oxovanadium(IV) (BMOV) has demonstrated protective effects on cardiac function in diabetic animal models, partly through the regulation of the unfolded protein response (UPR). nih.govresearchgate.net In diabetic rat hearts, BMOV has been shown to improve cardiac dysfunction. nih.govcdnsciencepub.com
A key mechanism underlying this cardioprotective effect appears to be the modulation of endoplasmic reticulum (ER) stress and the subsequent UPR. nih.govresearchgate.net In both high glucose-treated cardiac H9C2 cells and the hearts of diabetic rats, BMOV suppressed both apoptotic and pro-survival UPR signaling pathways. researchgate.net This suppression of the UPR by BMOV suggests that it may protect against diabetic cardiomyopathy by counteracting reactive oxygen species and ER stress. researchgate.net Furthermore, BMOV was found to significantly attenuate apoptotic cell death in both of these diabetic models. nih.govresearchgate.net
The following table outlines the findings from studies on BMOV's effects on cardiac function and the unfolded protein response.
| Model | Key Findings | Reference |
| Diabetic rat hearts | Improved cardiac dysfunction | nih.govcdnsciencepub.com |
| High glucose-treated cardiac H9C2 cells and diabetic rat hearts | Suppressed apoptotic and pro-survival UPR signaling | researchgate.net |
| High glucose-treated cardiac H9C2 cells and diabetic rat hearts | Attenuated apoptotic cell death | nih.govresearchgate.net |
Vanadium Distribution and Clearance in Animal Tissues
Following oral administration in animal models, vanadium from bis(maltolato)oxovanadium(IV) (BMOV) is distributed to various tissues, with the highest concentrations typically found in bone, followed by the kidney and liver. cdnsciencepub.comnih.govresearchgate.net Studies comparing BMOV to vanadyl sulfate (B86663) have shown that BMOV leads to a two to three times higher concentration of vanadium in bone, kidney, and liver 24 hours after oral administration. nih.gov This increased tissue uptake is consistent with the greater glucose-lowering potency of BMOV. nih.gov
In a long-term study where BMOV was administered in the drinking water to Wistar rats for 25 weeks, the highest vanadium levels were found in bone, with intermediate levels in the kidney and liver, and lower but still detectable levels in muscle and fat. cdnsciencepub.com Plasma vanadium levels were also measured in this chronic study. cdnsciencepub.com
The majority of ingested vanadium from BMOV is not absorbed and is eliminated through fecal excretion. nih.gov The absorbed vanadium is primarily distributed to the aforementioned tissues.
The table below provides a summary of vanadium distribution in animal tissues after BMOV administration.
| Tissue | Relative Vanadium Concentration | Reference |
| Bone | Highest | cdnsciencepub.comnih.govresearchgate.net |
| Kidney | High/Intermediate | cdnsciencepub.comnih.govresearchgate.net |
| Liver | High/Intermediate | cdnsciencepub.comnih.govresearchgate.net |
| Muscle | Low | cdnsciencepub.com |
| Fat | Low | cdnsciencepub.com |
| Plasma | Detectable | cdnsciencepub.com |
: Influence on Essential Trace Element Homeostasis
Research in animal models has explored the influence of bis(maltolato)oxovanadium(IV) (BMOV) on the balance of essential trace elements, which is often disrupted in pathological states like diabetes mellitus. nih.gov Studies have focused on how this vanadium compound interacts with the metabolism of zinc, copper, and manganese.
Interactions with Zinc Homeostasis
In streptozotocin-induced hyperglycemic rat models, significant alterations in zinc metabolism are observed. nih.gov These animals exhibit increased absorption of zinc and higher content of the element in the liver, serum, kidneys, and femurs. nih.gov Treatment with bis(maltolato)oxovanadium(IV) has been shown to counteract these diabetes-induced changes. nih.govnih.gov Specifically, administration of BMOV to hyperglycemic rats led to a decrease in the absorption and tissue content of zinc, helping to revert the alterations in zinc homeostasis caused by the hyperglycemic state. nih.govnih.gov This effect may be linked to the compound's influence on the expression of divalent metal transporter 1 (DMT1), a protein involved in metal ion transport. nih.govnih.gov Hyperglycemic rats showed increased DMT1 mRNA expression, which was decreased following BMOV treatment. nih.gov
Effects on Copper and Manganese Metabolism
Similar to zinc, copper homeostasis is also altered in hyperglycemic rat models, with studies showing increased absorption and tissue content of copper. nih.gov The administration of bis(maltolato)oxovanadium(IV) effectively reverted these alterations in copper homeostasis. nih.govnih.gov The treatment led to decreased absorption and tissue content of copper compared to untreated hyperglycemic rats. nih.gov
The effects on manganese metabolism appear to be less pronounced. nih.gov While diabetes can alter manganese levels, the corrective impact of BMOV on this element is not as significant as its effects on zinc and copper. nih.gov However, a general decrease in the tissue content of manganese was observed in the BMOV-treated hyperglycemic group compared to the untreated hyperglycemic group. nih.gov
Table 1: Effect of Bis(maltolato)oxovanadium(IV) on Trace Element Content in Tissues of Hyperglycemic Rats
| Tissue | Trace Element | Observation in Hyperglycemic Rats | Effect of BMOV Treatment |
| Liver | Zinc | Increased content nih.gov | Decreased content (reverted alteration) nih.gov |
| Copper | Increased content nih.gov | Decreased content (reverted alteration) nih.gov | |
| Manganese | - | Decreased content nih.gov | |
| Serum | Zinc | Increased content nih.gov | Decreased content (reverted alteration) nih.gov |
| Copper | Increased content nih.gov | Decreased content (reverted alteration) nih.gov | |
| Kidneys | Zinc | Increased content nih.gov | Decreased content (reverted alteration) nih.gov |
| Copper | Increased content nih.gov | Decreased content (reverted alteration) nih.gov | |
| Femur | Zinc | Increased content nih.gov | Decreased content (reverted alteration) nih.gov |
| Copper | Increased content nih.gov | Decreased content (reverted alteration) nih.gov |
Investigation of Angiogenic and Wound Healing Processes In Vivo
Bis(maltolato)oxovanadium(IV) has been investigated for its potential role in promoting angiogenesis—the formation of new blood vessels—and its subsequent impact on wound healing. nih.govnih.gov These processes are critical for tissue repair.
Impact on Wound Closure Dynamics (e.g., C57BL/6JRj mice)
Studies utilizing in vivo wound healing models have demonstrated that BMOV can enhance the repair process. nih.govnih.gov In C57BL/6JRj mice, treatment with BMOV was found to significantly improve wound closure by 45% compared to controls. nih.govnih.govresearchgate.net This suggests that the compound actively promotes the physiological processes involved in closing open wounds. The mechanism is thought to be linked to its ability to inhibit protein tyrosine phosphatases (PTPs), which in turn enhances the signaling of receptors like vascular endothelial growth factor receptor 2 (VEGFR2), a key player in angiogenesis. nih.govnih.gov
Aortic Ring Assays for Sprouting Angiogenesis
To further investigate its pro-angiogenic properties, BMOV has been tested in ex vivo aortic ring assays. This model allows for the direct observation of blood vessel sprouting from a cross-section of an aorta. nih.govnih.gov In mouse aortic ring assays, BMOV treatment resulted in a 3-fold increase in the number of sprouts compared to the control group. nih.govnih.gov Similarly, in rat aortic ring explants, BMOV enhanced vessel sprouting in a concentration-dependent manner. physiology.orgphysiology.org These findings indicate that BMOV can directly stimulate the growth and remodeling of blood vessels, a key component of its wound-healing effects. nih.govphysiology.org The compound's pro-angiogenic activity is attributed to its capacity to increase the phosphorylation of VEGFR2 and its downstream signaling pathways. nih.govnih.gov
Table 2: Pro-Angiogenic Effects of Bis(maltolato)oxovanadium(IV)
| Assay Type | Model | Key Finding |
| In Vivo Wound Healing | C57BL/6JRj mice | 45% improvement in wound closure. nih.govnih.govresearchgate.net |
| Ex Vivo Aortic Ring Assay | Mouse | 3-fold increase in the number of vessel sprouts. nih.govnih.gov |
| Ex Vivo Aortic Ring Assay | Rat | Enhanced vessel sprouting in a concentration-dependent manner. physiology.orgphysiology.org |
| In Vitro Cell Migration (HUVECs) | - | 45% increase in cell migration. nih.govnih.gov |
| In Vitro Cell Proliferation (HUVECs) | - | 40% increase in cell proliferation. nih.govnih.gov |
| In Vitro Tube Formation (HUVECs) | - | 27% increase in tube formation. nih.govnih.gov |
Advanced Analytical and Bioanalytical Methodologies in Research
Quantitative Determination of Vanadium and Metabolites in Biological Matrices
Accurately measuring the concentration of vanadium in biological samples such as blood, urine, and tissues is fundamental to understanding the pharmacokinetics and biodistribution of BMOV. nih.govspeciation.net Two primary techniques are widely employed for this purpose: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS).
ICP-MS is a powerful technique for determining the elemental composition of a sample with high sensitivity and precision. scispace.com It is frequently used for the quantification of total vanadium in biological fluids and tissues. nih.govnih.gov The method involves digesting the biological sample, often with strong acids in a microwave oven, to break down the organic matrix and liberate the vanadium ions. nih.govnih.gov The digested sample is then introduced into the ICP-MS instrument, where it is atomized and ionized in a high-temperature argon plasma. The resulting ions are then separated by their mass-to-charge ratio and detected.
A significant challenge in the ICP-MS analysis of vanadium is the potential for polyatomic interference from species like ³⁵Cl¹⁶O⁺, which has the same mass-to-charge ratio as the most abundant isotope of vanadium, ⁵¹V⁺. scispace.comnih.gov This interference can arise from the sample matrix, particularly in urine and serum. scispace.comnih.gov To overcome this, high-resolution ICP-MS (HR-ICP-MS) or ICP-MS systems equipped with a dynamic reaction cell (DRC) can be used to resolve the spectral overlap, ensuring accurate quantification of vanadium. scispace.comresearchgate.net The use of an internal standard, such as gallium (Ga), is also a common practice to correct for matrix effects and instrumental drift. nih.gov
Studies have successfully used ICP-MS to measure vanadium levels in various biological samples from animals treated with BMOV. For instance, in studies with streptozotocin-induced diabetic rats, ICP-MS was used to determine vanadium concentrations in serum and various tissues, providing insights into the compound's distribution and accumulation. nih.govnih.gov The method has been validated for linearity, with a typical range of 5.00 to 1,000 ng V/mL in plasma, and has demonstrated low limits of detection, such as 0.268 ng V/mL in plasma. researchgate.net
Table 1: ICP-MS Parameters for Vanadium Analysis in Biological Samples
| Parameter | Description | Typical Value/Setting | Reference |
|---|---|---|---|
| Instrumentation | Inductively Coupled Plasma Mass Spectrometer | Agilent 7500, HR-ICP-MS, DRC-ICP-MS | scispace.comnih.govresearchgate.net |
| Sample Preparation | Microwave-assisted acid digestion | Nitric acid and hydrogen peroxide | nih.govnih.gov |
| Internal Standard | Used to correct for matrix effects and instrumental drift | Gallium (Ga) | nih.gov |
| Interference Mitigation | Techniques to overcome polyatomic interferences | High-resolution mode or dynamic reaction cell (DRC) | scispace.comresearchgate.net |
| Linear Range (Plasma) | The concentration range over which the instrument response is proportional to the analyte concentration | 5.00 - 1,000 ng V/mL | researchgate.net |
| Limit of Detection (Plasma) | The lowest concentration of an analyte that can be reliably detected | 0.268 ng V/mL | researchgate.net |
GFAAS is another highly sensitive technique for the determination of trace elements, including vanadium, in biological samples. researchgate.netwiley.com This method offers detection limits that are significantly lower than flame AAS. wiley.com In GFAAS, a small volume of the sample is injected into a graphite tube, which is then heated in a programmed sequence of steps to dry, ash, and finally atomize the sample. The amount of light absorbed by the free vanadium atoms at a specific wavelength is proportional to the concentration of vanadium in the sample.
While GFAAS is a powerful tool, it can be susceptible to matrix interferences, which can affect the accuracy of the results. scirp.orgtandfonline.com Proper optimization of the temperature program and the use of matrix modifiers are often necessary to minimize these effects.
GFAAS has been employed to determine vanadium levels in plasma and tissues of rats following the administration of BMOV. sci-hub.box For example, in pharmacokinetic studies, GFAAS was used to measure vanadium concentrations in blood samples taken at various time points after BMOV administration, allowing for the determination of key parameters like the maximum concentration (Tmax). sci-hub.box Calibration curves for GFAAS analysis of vanadium are typically constructed in the range of 20–200 ng/mL. sci-hub.box
Table 2: GFAAS in BMOV Research
| Application | Sample Type | Key Findings/Parameters | Reference |
|---|---|---|---|
| Pharmacokinetic studies of BMOV | Plasma, Tissues | Determined vanadium concentrations over time to calculate Tmax. | sci-hub.box |
| Correlation with clinical response | Serum | No correlation found between serum vanadium levels and reduction in blood glucose. | researchgate.net |
| Calibration Range | Standard solutions | Typically 20–200 ng/mL. | sci-hub.box |
Cellular and Biochemical Assay Development and Application
To understand the biological effects of BMOV at a molecular level, a variety of cellular and biochemical assays are employed. These assays provide critical information on how BMOV interacts with cellular components and influences key signaling pathways.
A primary mechanism of action for BMOV is the inhibition of protein tyrosine phosphatases (PTPs). medchemexpress.comnih.gov PTPs, such as PTP1B, are negative regulators of the insulin (B600854) signaling pathway. nih.gov By inhibiting these enzymes, BMOV can enhance insulin signaling. medchemexpress.comnih.gov
PTPase activity assays are therefore central to the study of BMOV. These assays typically use a substrate, such as p-nitrophenyl phosphate (B84403) (pNPP), which is hydrolyzed by PTPs to produce a colored product that can be measured spectrophotometrically. unlp.edu.ar The inhibitory effect of BMOV on PTPase activity can be quantified by measuring the decrease in product formation in the presence of the compound. unlp.edu.ar Studies have shown that BMOV can inhibit PTP1B activity both in vitro and in vivo. nih.gov For instance, treatment of Zucker fatty rats with BMOV resulted in a significant reduction in PTP1B activity in skeletal muscle. nih.gov
In addition to PTPase inhibition, BMOV has been shown to modulate the activity of various protein kinases, which are enzymes that add phosphate groups to proteins. nih.gov Kinase assays are used to measure the activity of specific kinases, such as those involved in the mitogen-activated protein kinase (MAPK) pathway (e.g., ERK1/2) and the Akt pathway. nih.gov These assays often involve incubating the kinase with its substrate and radiolabeled ATP, followed by quantification of the incorporated radioactivity. Research has demonstrated that BMOV treatment can normalize the activity of ERK-2 and p90rsk in the skeletal muscle of diabetic rats. nih.gov
Table 3: Enzyme Assays in BMOV Research
| Enzyme Target | Assay Type | Key Findings with BMOV | Reference |
|---|---|---|---|
| Protein Tyrosine Phosphatase 1B (PTP1B) | Spectrophotometric assay using pNPP | Inhibits PTP1B activity in vitro and in vivo. IC50 values reported for various PTPs. | medchemexpress.comnih.govunlp.edu.ar |
| Extracellular signal-regulated kinase 2 (ERK-2) | Kinase activity assay | Normalized the activity in skeletal muscle of diabetic rats. | nih.gov |
| p90 ribosomal S6 kinase (p90rsk) | Kinase activity assay | Restored activity to normal levels in diabetic rats. | nih.gov |
| Akt (Protein Kinase B) | Western blotting for phosphorylation status | Enhances phosphorylation of Akt. |
Assessing the effects of BMOV on cell health is crucial. Cell viability assays, such as the MTT assay, are used to measure the metabolic activity of cells, which is an indicator of cell viability. mdpi.com Studies using the MTT assay have shown that BMOV can decrease the viability of certain cell types, such as HepG2 liver cells, at higher concentrations. mdpi.com
Cell proliferation assays, which measure the increase in cell number over time, are also important. termedia.pl These can be performed using techniques like crystal violet staining or by counting cells. termedia.pl BMOV has been shown to increase the proliferation of 3T3-L1 preadipocytes. uj.edu.pl
Apoptosis, or programmed cell death, can be induced by various stimuli. Assays to detect apoptosis are used to determine if BMOV has cytotoxic effects. researchgate.net These assays can include analyzing the sub-G1 cell population by flow cytometry, which represents cells with fragmented DNA, a hallmark of apoptosis. researchgate.net Immunofluorescence staining for activated caspase-3, a key executioner enzyme in apoptosis, is another common method. researchgate.net Research has shown that BMOV can induce apoptosis in neuroblastoma cell lines. researchgate.net
Table 4: Cell Health Assays in BMOV Research
| Assay | Purpose | Cell Line/Model | Key Findings with BMOV | Reference |
|---|---|---|---|---|
| MTT Assay | Measures cell viability | HepG2 | Decreased cell viability at higher concentrations. | mdpi.com |
| Crystal Violet Staining | Measures cell proliferation | 3T3-L1 preadipocytes | Increased proliferation. | termedia.pluj.edu.pl |
| Sub-G1 Analysis (Flow Cytometry) | Detects apoptosis | Neuroblastoma cell lines | Increased sub-G1 content, indicating apoptosis. | researchgate.net |
| Activated Caspase-3 Staining | Detects apoptosis | Neuroblastoma cell lines | Increased activated caspase-3, confirming apoptosis. | researchgate.net |
A key therapeutic effect of BMOV is its ability to enhance glucose uptake in cells, mimicking the action of insulin. Glucose uptake assays are therefore essential for studying this property. These assays typically use a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose, which is taken up by cells but not fully metabolized, allowing it to accumulate intracellularly. The amount of radioactivity inside the cells is then measured and is proportional to the rate of glucose uptake.
Studies using cultured cells, such as 3T3-L1 adipocytes and C2C12 myotubes, have consistently demonstrated that BMOV stimulates glucose uptake. nih.gov For example, in rat adipocytes, BMOV at a concentration of 1 mM caused a 3-fold increase in glucose uptake compared to the basal level. nih.gov These studies are critical for confirming the insulin-mimetic activity of BMOV at the cellular level and for investigating the underlying mechanisms, such as the translocation of glucose transporters (e.g., GLUT4) to the plasma membrane. uj.edu.pl
Table 5: Glucose Uptake Assays in BMOV Research
| Cell Line | Assay Method | Key Findings with BMOV | Reference |
|---|---|---|---|
| Rat Adipocytes | Radiolabeled glucose uptake | 1 mM BMOV caused a 3-fold increase in glucose uptake. | nih.gov |
| C2C12 Myotubes | Radiolabeled 2-deoxyglucose uptake | 50 μM BMOV increased glucose uptake. | medchemexpress.com |
| 3T3-L1 Adipocytes | Glucose utilization | Potentiated glucose utilization in differentiated adipocytes. | uj.edu.pl |
Molecular Biology Techniques for Gene and Protein Expression Analysis
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a fundamental tool for understanding how BMOV modulates cellular function at the genetic level. This technique allows for the precise quantification of messenger RNA (mRNA) transcripts, providing direct insight into changes in gene expression.
Studies using RT-qPCR have revealed that BMOV can significantly alter the expression of genes involved in key metabolic pathways. For example, in streptozotocin (B1681764) (STZ)-diabetic rats, a model for type 1 diabetes, chronic BMOV treatment was found to normalize the elevated mRNA levels of two critical gluconeogenic enzymes: phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G-6-Pase) in both the liver and kidney. oup.comoup.comnih.gov Acute treatment with BMOV also rapidly reversed the diabetes-induced increase in the expression of these genes in rats that responded to the treatment. nih.govresearchgate.net
Further research has employed RT-qPCR to investigate BMOV's effects on genes related to metal ion transport and iron homeostasis. In hyperglycemic rats, BMOV treatment was associated with decreased mRNA expression of divalent metal transporter 1 (DMT1) in the liver. nih.govugr.es Additionally, BMOV was shown to reduce the expression of the hepcidin (B1576463) gene in the liver of diabetic rats, which is significant for improving conditions of anemia associated with diabetes. mdpi.com In other models, RT-qPCR has been used to assess the impact of BMOV on differentiation markers in neuroblastoma cells. liverpool.ac.uk
Table 1: Effect of BMOV on Gene Expression in STZ-Diabetic Rat Tissues
| Gene | Tissue | Effect of Diabetes | Effect of BMOV Treatment | Reference |
|---|---|---|---|---|
| PEPCK | Liver, Kidney | Increased mRNA | Normalized mRNA | oup.com, oup.com |
| G-6-Pase | Liver, Kidney | Increased mRNA | Normalized mRNA | oup.com, oup.com |
| DMT1 | Liver | Increased mRNA | Decreased mRNA | nih.gov, ugr.es |
Western blotting and Enzyme-Linked Immunosorbent Assay (ELISA) are indispensable techniques for examining the effects of BMOV on protein expression and signaling pathways. nih.govazurebiosystems.comthermofisher.com Western blotting is particularly useful for detecting changes in protein levels and post-translational modifications like phosphorylation, while ELISA allows for the quantification of specific proteins in a sample. nih.govazurebiosystems.comqiagen.com
BMOV is known to act as a protein tyrosine phosphatase (PTP) inhibitor, which enhances the phosphorylation of various proteins in cellular signaling cascades. unlp.edu.arnih.gov Western blot analyses have been crucial in demonstrating this effect. For instance, BMOV treatment has been shown to increase the tyrosine phosphorylation of the insulin receptor β-subunit and downstream targets like Akt and FOXO1. mdpi.com In osteoblast-like cells, BMOV induced strong tyrosine phosphorylation of multiple proteins, with a pattern distinct from other vanadium compounds. unlp.edu.ar
Studies have also used these techniques to explore BMOV's role in angiogenesis and iron metabolism. In human umbilical vein endothelial cells (HUVECs), Western blotting revealed that BMOV treatment led to an increased phosphorylation of vascular endothelial growth factor receptor 2 (VEGFR2) and the downstream signaling enzyme p38 MAPK. nih.gov In a separate study using an ELISA kit, BMOV treatment of HepG2 cells was found to increase the expression of the iron-export protein ferroportin. mdpi.com These findings highlight the ability of BMOV to modulate diverse cellular processes by altering the expression and phosphorylation status of key regulatory proteins. A related compound, bis(ethylmaltolato)oxidovanadium(IV) (BEOV), was shown via Western blot to reduce the expression of PTP1B and affect the phosphorylation of proteins involved in Alzheimer's disease pathways. nih.gov
Table 2: Impact of BMOV on Protein Phosphorylation and Expression
| Protein Target | Analytical Method | Cell/Tissue Model | Observed Effect | Reference |
|---|---|---|---|---|
| Insulin Receptor (InsR) | Western Blot | CHO Cells | Increased tyrosine phosphorylation | mdpi.com |
| Akt (Protein Kinase B) | Western Blot | CHO Cells | Increased phosphorylation at Ser473 | mdpi.com |
| Various proteins (116, 92, 85 kDa, etc.) | Western Blot | MC3T3E1 osteoblasts | Increased tyrosine phosphorylation | unlp.edu.ar |
| VEGFR2 | Western Blot | HUVECs | Increased phosphorylation | nih.gov |
| p38 MAPK | Western Blot | HUVECs | Increased phosphorylation | nih.gov |
Spectroscopic and Imaging Techniques for Biomolecular Interactions
X-ray crystallography is a powerful technique that provides high-resolution, three-dimensional structural information about how vanadium species interact with proteins at an atomic level. nih.gov This methodology is crucial for understanding the precise binding modes and the chemical transformations that BMOV or its derivatives may undergo upon interacting with a biological macromolecule.
Studies using X-ray crystallography have analyzed the interaction of BMOV with model proteins like hen egg white lysozyme (B549824) (HEWL) and ribonuclease A (RNase A). sciforum.netrsc.org The results from these studies are complex, indicating that the interaction is not straightforward. The data reveal both non-covalent binding of the intact BMOV complex (cis-[VO(malt)₂H₂O]) and covalent binding of various vanadium-containing fragments to the protein. sciforum.net These fragments can bind to the side chains of acidic amino acid residues such as glutamate (B1630785) and aspartate, as well as to the C-terminal carboxylate group. sciforum.net
In one notable experiment, soaking HEWL crystals with BMOV led to an unexpected reaction where the maltolate ligand ring was broken and a significant modification of an N-terminal lysine (B10760008) residue was observed. rsc.org In another study focusing on protein tyrosine phosphatase 1B (PTP1B), soaking mutant crystals in a BMOV solution resulted in the presence of vanadate (B1173111), not the BMOV complex, in the active site. This suggests that BMOV may act as a pro-drug, delivering the active vanadate species to the target enzyme. mdpi.com These crystallographic findings underscore the variable and dynamic nature of BMOV's interactions with proteins, which is essential for defining its mechanism of action. sciforum.netrsc.org
Electron Paramagnetic Resonance (EPR) and Nuclear Magnetic Resonance (NMR) spectroscopy are vital techniques for characterizing the interactions between paramagnetic metal ions like the vanadyl ion (VO²⁺) from BMOV and proteins in solution. nih.gov EPR is specifically sensitive to paramagnetic species and provides information about the coordination environment of the vanadyl ion, while NMR can probe the structure and dynamics of both the vanadium species and the protein. rsc.orgnih.govnih.gov
EPR studies have been instrumental in investigating the transport and biotransformation of BMOV in the presence of serum proteins. nih.govresearchgate.netcapes.gov.br When BMOV is mixed with human serum albumin (HSA), EPR spectroscopy detects a unique signal corresponding to a BMOV-HSA adduct, where the chelated vanadyl ion is bound in a specific manner. nih.govresearchgate.net This is different from the interaction observed with vanadyl sulfate (B86663), suggesting that the maltolato ligand influences the binding characteristics. nih.govresearchgate.net In contrast, interactions with apo-transferrin result in identical EPR signals for both BMOV and vanadyl sulfate, indicating that the vanadyl ion is likely released from the maltolato ligands before binding to this protein. nih.govresearchgate.net
⁵¹V NMR spectroscopy is particularly powerful for studying the binding of diamagnetic vanadium(V) species, which can be formed from the oxidation of vanadium(IV), to proteins. mdpi.comudel.edu Although direct NMR studies on BMOV-protein interactions are less common, ⁵¹V NMR has been successfully used to probe vanadate binding to proteins like transferrin, revealing details about the binding sites and coordination environment. udel.eduudel.edu These spectroscopic techniques, often complemented by computational methods, are crucial for understanding how BMOV and its metabolites are transported and interact with protein targets in a biological system. rsc.orgnih.gov
Table 3: Compound Names
| Compound Name | Abbreviation/Synonym |
|---|---|
| bis(maltolato)oxovanadium(IV) | BMOV, VO(ma)₂ |
| bis(ethylmaltolato)oxovanadium(IV) | BEOV |
| Phosphoenolpyruvate carboxykinase | PEPCK |
| Glucose-6-phosphatase | G-6-Pase |
| Divalent metal transporter 1 | DMT1 |
| Protein Kinase B | Akt |
| Forkhead box protein O1 | FOXO1 |
| Vascular endothelial growth factor receptor 2 | VEGFR2 |
| p38 mitogen-activated protein kinases | p38 MAPK |
| Hen egg white lysozyme | HEWL |
| Ribonuclease A | RNase A |
| Protein tyrosine phosphatase 1B | PTP1B |
| Human serum albumin | HSA |
| Vanadyl sulfate | VOSO₄ |
| Glutamate | Glu |
| Aspartate | Asp |
| Glycerol | |
| Triglyceride |
Live Cell Imaging for Receptor Dynamics and Localization
Live cell imaging techniques have become indispensable tools for investigating the intricate and dynamic processes occurring at the cellular and subcellular levels. In the context of the chemical compound bis(maltolato)oxovanadium(IV) (BMOV), these methodologies have been pivotal in elucidating its effects on receptor dynamics and spatial organization within the plasma membrane. Through the use of sophisticated microscopy techniques, researchers have been able to visualize and quantify the influence of BMOV on receptor behavior in real-time.
One of the key applications of live cell imaging in BMOV research has been the study of its impact on insulin receptor (IR) dynamics. rsc.orgnih.gov Single-particle tracking (SPT) experiments, a powerful live-cell imaging modality, have been employed to monitor the lateral diffusion and confinement of individual insulin receptors on the surface of living cells, such as rat basophilic leukemia (RBL-2H3) cells. rsc.orgnih.gov In these studies, insulin receptors are typically labeled with quantum dots, which are semiconductor nanocrystals that emit bright, stable fluorescence, allowing for prolonged tracking of receptor movement.
Research findings indicate that in the absence of BMOV, individual quantum dot-labeled insulin receptors on RBL-2H3 cells exhibit relatively unrestricted lateral diffusion. rsc.orgnih.gov However, upon treatment with BMOV, a significant alteration in this diffusive behavior is observed. The lateral diffusion of the insulin receptors is markedly reduced, and they become confined to smaller compartments within the cell-surface membrane. rsc.orgnih.gov This suggests that BMOV induces a reorganization of the plasma membrane environment, leading to a change in the mobility of the insulin receptor.
Table 1: Effect of bis(maltolato)oxovanadium(IV) on Insulin Receptor Dynamics in RBL-2H3 Cells
| Treatment | Lateral Diffusion Coefficient (x 10⁻¹⁰ cm²/s) | Membrane Compartment Diameter (nm) |
|---|---|---|
| Untreated | ~1 | ~475 |
| 10 µM BMOV | ~0.6 | ~400 |
Data sourced from single-particle tracking experiments. rsc.orgnih.gov
In addition to single-particle tracking, confocal fluorescence microscopy has been utilized to examine the broader effects of BMOV on the plasma membrane. rsc.org By using fluorescent probes that are sensitive to the lipid order of the membrane, such as the aminonaphthylethenylpyridinium-based dye Di-4-ANEPPDHQ, researchers have been able to assess changes in the biophysical properties of the cell membrane upon BMOV treatment. rsc.org These live cell imaging studies have revealed that BMOV treatment leads to a decrease in the lipid order of the cell-surface plasma membrane. rsc.org This alteration of the membrane's physical state is thought to contribute to the observed changes in receptor localization and dynamics.
Furthermore, live cell imaging has been instrumental in demonstrating that BMOV promotes the localization of insulin receptors within specialized membrane microdomains, often referred to as lipid rafts. rsc.orgnsf.gov Isopycnic sucrose-gradient centrifugation of chemically-isolated plasma membrane fragments from cells treated with BMOV showed a substantial increase in the association of the insulin receptor with low-density, detergent-resistant membrane fractions, which are characteristic of lipid rafts. rsc.org While not a direct imaging technique of live cells, the preparation of these fractions from treated live cells provides crucial biochemical evidence that complements the imaging data.
The influence of BMOV on receptor organization extends beyond the insulin receptor. Studies on the luteinizing hormone receptor (LHR), a G protein-coupled receptor, have also employed live cell imaging techniques. nsf.gov Using methods such as polarized homo-transfer fluorescence resonance energy transfer (homo-FRET), it has been observed that BMOV can induce the translocation and aggregation of LHR into membrane rafts, which is a critical step for initiating signal transduction. nsf.gov
Table 2: bis(maltolato)oxovanadium(IV) Mediated Changes in Insulin Receptor Association with Detergent-Resistant Membranes
| Treatment | IR Association with Low-Density Fractions (%) |
|---|---|
| Untreated Cells | 2.4 |
| 10 µM BMOV Treated Cells | 25.8 |
Data obtained from isopycnic sucrose-gradient centrifugation. rsc.org
Future Research Directions and Translational Perspectives
Deeper Elucidation of Complex Molecular Targets and Pathways
Bis(maltolato)oxovanadium(IV) (BMOV) exerts its biological effects by interacting with a variety of molecular targets and influencing multiple signaling pathways. A primary mechanism of action is the inhibition of protein tyrosine phosphatases (PTPs), which are crucial negative regulators of insulin (B600854) signaling. nih.govnih.gov BMOV has been shown to be a potent, reversible, and competitive inhibitor of several PTPs, including PTP1B, HCPTPA, HPTPβ, and SHP2. medchemexpress.com The inhibition of PTP1B, in particular, is a key aspect of BMOV's insulin-mimetic properties. nih.govnih.gov By inhibiting PTP1B, BMOV prevents the dephosphorylation of the insulin receptor, leading to prolonged activation of the insulin signaling pathway. nih.gov This enhanced signaling results in increased glucose uptake and metabolism.
The insulin signaling cascade is further modulated by BMOV through the activation of downstream effectors. nih.gov The compound promotes the phosphorylation of protein kinase B (Akt), glycogen (B147801) synthase kinase-3 (GSK-3), and forkhead box protein O1 (FOXO1). nih.gov The activation of the PI3K/Akt pathway is a central component of these effects. nih.gov Research has also indicated that BMOV can influence the mitogen-activated protein kinase (MAPK) pathway, including the p38 MAPK and ERK1/2 signaling cascades. mdpi.comresearchgate.net
Beyond its role in insulin signaling, BMOV has been found to induce angiogenesis through the phosphorylation of vascular endothelial growth factor receptor 2 (VEGFR2). mdpi.com Additionally, it has demonstrated neuroprotective effects by regulating endoplasmic reticulum stress and neuronal apoptosis via the activation of peroxisome proliferator-activated receptor gamma (PPARγ). patsnap.com
| Target/Pathway | Effect of BMOV | Key Findings |
| PTP1B | Inhibition | Reversible, competitive inhibition enhances insulin receptor phosphorylation. nih.govmedchemexpress.comnih.gov |
| Insulin Receptor | Enhanced Phosphorylation | Prolongs signaling cascade for glucose metabolism. nih.gov |
| PI3K/Akt Pathway | Activation | Promotes phosphorylation of Akt, a key mediator of insulin's effects. nih.gov |
| GSK-3 & FOXO1 | Enhanced Phosphorylation | Contributes to glucoregulatory responses. nih.gov |
| MAPK Pathway | Modulation | Influences p38 MAPK and ERK1/2 signaling. mdpi.comresearchgate.net |
| VEGFR2 | Phosphorylation | Induces angiogenesis. mdpi.com |
| PPARγ | Activation | Exerts neuroprotective effects. patsnap.com |
Rational Design of Next-Generation Vanadium Metallopharmaceuticals
The development of new vanadium-based drugs is heavily influenced by the structure and activity of BMOV, which often serves as a lead compound. researchgate.net The rational design of these next-generation metallopharmaceuticals focuses on improving efficacy, enhancing tissue absorption, and reducing potential side effects. mdpi.com One strategy involves modifying the organic ligands coordinated to the vanadium center. mdpi.com For instance, replacing the methyl groups on the maltolato ligand with ethyl groups to create bis(ethylmaltolato)oxovanadium(IV) (BEOV) has been explored. mdpi.com
Strategies for Enhancing Bioavailability and Target Specificity in Animal Models
A significant advantage of BMOV over inorganic vanadium salts is its improved absorption from the gastrointestinal tract. cdnsciencepub.com This enhanced bioavailability allows for lower effective doses. cdnsciencepub.com Studies in rats have shown that BMOV is rapidly absorbed and distributed to various tissues. nih.gov
To further improve the delivery and effectiveness of vanadium compounds, various strategies are being investigated. These include the use of advanced drug delivery systems, such as nanocapsules, which can be loaded with the therapeutic agent and coated with metal layers to potentially achieve synergistic effects. acs.org The design of such systems allows for tunable and robust fabrication, enabling the combination of different metals and drugs. acs.org
Understanding Vanadium Metabolism and Bioinorganic Interactions in Biological Systems
Once administered, vanadium compounds like BMOV undergo various transformations within biological systems. mdpi.com The speciation of vanadium, or the different forms it takes, is influenced by factors such as pH, concentration, and interactions with biomolecules. mdpi.com It is understood that vanadium can bind to proteins like transferrin and albumin, which play a role in its transport and bioavailability. mdpi.comacs.org
The interaction of BMOV with serum proteins has been a subject of detailed study. While BMOV and vanadyl sulfate (B86663) show identical reaction products with apo-transferrin, their interactions with human serum albumin (HSA) differ, with BMOV forming a distinct adduct. acs.org This suggests that the chelated form of vanadium in BMOV influences its binding to albumin and may affect its pharmacokinetic properties and delivery to target tissues. acs.org Furthermore, vanadium treatment can affect the metabolism and tissue concentrations of other essential trace elements like zinc, copper, iron, and manganese. mdpi.comnih.govnih.gov
Exploration of Synergistic Effects with Other Therapeutic Agents (e.g., Copper)
Research has explored the combined effects of BMOV with other agents to enhance therapeutic outcomes and mitigate potential toxicity. One area of focus has been the co-administration of BMOV with copper. mdpi.comnih.gov Studies in hepatic cells have shown that while BMOV alone can reduce cell viability, co-incubation with copper can correct this effect. mdpi.comnih.gov This co-treatment was also found to reduce the nuclear damage caused by BMOV. mdpi.comnih.gov These findings suggest that combining copper with vanadium could be a strategy to reduce the toxicity associated with vanadium while maintaining its therapeutic benefits. mdpi.comnih.gov
The concept of synergistic effects is also being applied in broader therapeutic contexts. For example, combining different monoclonal antibodies or using a drug in conjunction with another, like metformin (B114582) with lansoprazole, can lead to enhanced efficacy by targeting multiple pathways simultaneously. nih.govmedsci.org This approach can also help in reducing the required dosage of individual agents and overcoming drug resistance. medsci.org
Development of Advanced Computational Models for Efficacy Prediction
Computational modeling has become an important tool in the study and development of vanadium-based drugs. Molecular modeling techniques, such as Density Functional Theory (DFT), have been used to simulate the behavior of BMOV in solution. nih.govresearchgate.net These models have helped to postulate that the initially administered trans-BMOV isomer is converted into a more bioactive cis-aquo form in an aqueous environment, which is then able to bind to target enzymes like PTP1B. nih.govresearchgate.net
Furthermore, computational approaches are being used to predict the interactions between vanadium complexes and biological targets. For instance, docking simulations have been employed to investigate the potential of vanadium compounds, including BMOV, to inhibit enzymes like the main protease of SARS-CoV-2. nih.gov These in-silico studies help in identifying promising drug candidates and understanding the structure-activity relationships that can guide the rational design of more potent and selective inhibitors. nih.gov The integration of experimental data with computational research is crucial for advancing the clinical translation of next-generation vanadium therapeutics. nih.gov
Q & A
What are the primary molecular mechanisms by which BMOV exerts its insulin-mimetic effects?
BMOV acts as a competitive inhibitor of protein tyrosine phosphatases (PTPs), particularly PTP1B, which dephosphorylates insulin receptor (IR) and insulin receptor substrate (IRS) proteins. By inhibiting PTP1B (IC₅₀ = 109 nM), BMOV enhances tyrosine phosphorylation of IR and downstream signaling intermediates like Akt, leading to increased GLUT4 translocation and glucose uptake in adipocytes and skeletal muscle . Additionally, BMOV activates the PI3K/Akt pathway and modulates FOXO1 phosphorylation, promoting glycogen synthesis and suppressing gluconeogenesis .
Which experimental models and parameters are critical for evaluating BMOV's antidiabetic efficacy?
Common models include:
- Streptozotocin (STZ)-induced diabetic rats : Assess acute glucose-lowering effects via oral glucose tolerance tests (OGTT) and insulin sensitivity indices .
- Zucker Diabetic Fatty (ZDF) rats : Evaluate chronic effects on dyslipidemia, β-cell function, and cardiac complications using HbA1c, lipid profiles, and echocardiography .
- 3T3-L1 adipocytes and C2C12 myotubes : Quantify glucose uptake via 2-NBDG assays and Akt phosphorylation via Western blotting .
How does BMOV's coordination chemistry influence its bioavailability and tissue specificity?
BMOV’s maltol ligands enhance gastrointestinal absorption compared to inorganic vanadium salts. Studies using serum transferrin binding assays and electron paramagnetic resonance (EPR) spectroscopy reveal that BMOV undergoes ligand exchange with apotransferrin, forming a stable complex that facilitates systemic transport. This interaction reduces vanadium’s toxicity while improving delivery to insulin-sensitive tissues like liver and adipose tissue .
What methodological approaches resolve contradictions in BMOV’s efficacy across diabetic models?
Discrepancies in efficacy (e.g., between STZ and ZDF rats) often arise from differences in:
- Dosage regimens : Chronic low-dose administration (e.g., 0.1–0.2 mmol/kg/day) optimizes glucose-lowering without toxicity, whereas acute high doses may induce oxidative stress .
- Model pathophysiology : STZ models lack functional β-cells, requiring exogenous insulin, while ZDF rats exhibit obesity-driven insulin resistance. Comparative studies using hyperinsulinemic-euglycemic clamps can isolate tissue-specific effects .
How is BMOV synthesized and characterized for research applications?
Synthesis : BMOV is prepared by reacting vanadyl sulfate with maltol (3-hydroxy-2-methyl-4-pyrone) in aqueous solution at pH 5–6. The product is purified via recrystallization .
Characterization :
- X-ray crystallography : Confirms the distorted octahedral geometry with two bidentate maltol ligands .
- EPR spectroscopy : Identifies the +4 oxidation state and axial symmetry of the vanadyl core .
- High-performance liquid chromatography (HPLC) : Validates purity (>95%) and stability in biological matrices .
What strategies improve BMOV’s selectivity for PTP1B over other phosphatases?
- Ligand modification : Replacing maltol with ethylmaltol (in BEOV) or allixin alters steric and electronic properties, reducing IC₅₀ for PTP1B (26–126 nM) compared to HPTPβ (26 nM) and SHP2 (201 nM) .
- Kinetic analysis : Competitive inhibition assays using p-nitrophenyl phosphate (pNPP) as a substrate quantify selectivity ratios .
How does BMOV improve cardiac dysfunction in diabetic models, and what assays validate these effects?
BMOV enhances cardiac insulin signaling by phosphorylating VEGFR2 and Akt, improving myocardial glucose utilization and reducing fibrosis. Key methodologies include:
- Echocardiography : Measures ejection fraction and left ventricular mass in STZ rats .
- Histopathology : Quantifies collagen deposition via Masson’s trichrome staining .
- Isolated perfused heart assays : Assesses contractility and ATP production under hyperglycemic conditions .
What advanced techniques elucidate BMOV’s interaction with serum proteins?
- Circular dichroism (CD) spectroscopy : Monitors conformational changes in transferrin upon BMOV binding .
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd ≈ 10⁻⁶ M) and stoichiometry .
- Mass spectrometry (MS) : Identifies vanadium-adducted transferrin isoforms in serum .
How does BMOV’s antioxidant activity mitigate oxidative stress in diabetic complications?
BMOV reduces reactive oxygen species (ROS) via two pathways:
- Direct scavenging : Vanadium(IV) donates electrons to hydroxyl radicals, confirmed by DPPH and ABTS assays .
- Indirect modulation : Upregulates superoxide dismutase (SOD) and glutathione peroxidase (GPx) activity in hepatic tissues, measured via enzymatic colorimetric kits .
What are the challenges in translating BMOV’s preclinical efficacy to clinical trials?
- Pharmacokinetics : BMOV’s short plasma half-life (~2–4 hrs) necessitates sustained-release formulations .
- Toxicity thresholds : Doses >0.5 mmol/kg/day in rodents cause renal vanadium accumulation, monitored via ICP-MS .
- Biomarker validation : Correlate serum vanadium levels with HbA1c reduction in phase I trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
